4-ethoxy-3-methyl-2,5-dihydro-1H-pyrrol-2-one
Overview
Description
4-ethoxy-3-methyl-2,5-dihydro-1H-pyrrol-2-one is an organic compound with the molecular formula C7H11NO2 It is a derivative of pyrrolidinone, characterized by the presence of an ethoxy group at the fourth position and a methyl group at the third position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-ethoxy-3-methyl-2,5-dihydro-1H-pyrrol-2-one can be achieved through several synthetic routes. One common method involves the reaction of ethyl acetoacetate with methylamine under acidic conditions, followed by cyclization to form the pyrrolidinone ring. The reaction conditions typically include a temperature range of 50-70°C and a reaction time of 4-6 hours.
Industrial Production Methods
Industrial production of this compound often involves large-scale batch reactors where the reactants are combined and heated under controlled conditions. The product is then purified through distillation or recrystallization to achieve the desired purity levels.
Chemical Reactions Analysis
Types of Reactions
4-ethoxy-3-methyl-2,5-dihydro-1H-pyrrol-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: Nucleophilic substitution reactions can introduce different functional groups at the ethoxy or methyl positions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like sodium hydride or potassium tert-butoxide are employed under anhydrous conditions.
Major Products
The major products formed from these reactions include various substituted pyrrolidinones, alcohols, and amines, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
4-ethoxy-3-methyl-2,5-dihydro-1H-pyrrol-2-one has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the development of new drugs.
Industry: It is used in the production of specialty chemicals and as a precursor in the synthesis of various industrial compounds.
Mechanism of Action
The mechanism of action of 4-ethoxy-3-methyl-2,5-dihydro-1H-pyrrol-2-one involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, depending on its structural modifications. It may also interact with cellular receptors, influencing signal transduction pathways and cellular responses.
Comparison with Similar Compounds
Similar Compounds
4-ethoxy-3-methyl-2-oxo-1,2-dihydropyridine: Similar in structure but with a different ring system.
3-ethyl-4-methyl-2,5-dihydro-1H-pyrrol-2-one: Differing by the presence of an ethyl group instead of an ethoxy group.
4-methoxy-3-methyl-2,5-dihydro-1H-pyrrol-2-one: Similar but with a methoxy group instead of an ethoxy group.
Uniqueness
4-ethoxy-3-methyl-2,5-dihydro-1H-pyrrol-2-one is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific applications in research and industry.
Properties
IUPAC Name |
3-ethoxy-4-methyl-1,2-dihydropyrrol-5-one | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11NO2/c1-3-10-6-4-8-7(9)5(6)2/h3-4H2,1-2H3,(H,8,9) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ONDAGAZXNLJVKX-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C(=O)NC1)C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11NO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20379321 | |
Record name | 4-ethoxy-3-methyl-2,5-dihydro-1H-pyrrol-2-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20379321 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
141.17 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
246147-55-7 | |
Record name | 4-ethoxy-3-methyl-2,5-dihydro-1H-pyrrol-2-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20379321 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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